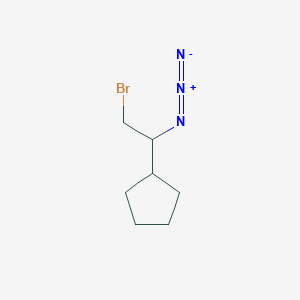

(1-Azido-2-bromoethyl)cyclopentane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-Azido-2-bromoethyl)cyclopentane is a chemical compound that belongs to the class of azido-bromoalkanes. This compound has gained significant attention in recent years due to its potential applications in various scientific research fields.

Applications De Recherche Scientifique

Synthesis of Heterocycles

(1-Azido-2-bromoethyl)cyclopentane is a valuable intermediate in the synthesis of various heterocyclic compounds. The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form 1,2,3-triazoles . These heterocycles are important in medicinal chemistry for their potential biological activities, including antimicrobial and anticancer properties.

Click Chemistry

The azide group in (1-Azido-2-bromoethyl)cyclopentane makes it a prime candidate for click chemistry applications. Click chemistry involves the rapid and reliable joining of small units to form larger molecules. This compound can react with alkynes to form stable triazole linkages, which are useful in drug development, bioconjugation, and material science .

Photochemical Reactions

(1-Azido-2-bromoethyl)cyclopentane can be used in photochemical reactions due to the photoreactivity of the azide group. Upon exposure to UV light, azides can generate nitrenes, which are highly reactive intermediates. These nitrenes can insert into C-H bonds or react with other functional groups, making this compound useful in the synthesis of complex organic molecules .

Polymer Chemistry

In polymer chemistry, (1-Azido-2-bromoethyl)cyclopentane can be used to introduce azide functionalities into polymer chains. This allows for subsequent modifications through click chemistry, enabling the creation of functionalized polymers with tailored properties. Such polymers have applications in drug delivery, coatings, and nanotechnology .

Bioconjugation

The azide group in (1-Azido-2-bromoethyl)cyclopentane is highly reactive and can be used for bioconjugation. This involves attaching biomolecules, such as proteins or nucleic acids, to other molecules or surfaces. This application is crucial in the development of biosensors, diagnostic tools, and targeted drug delivery systems .

Material Science

In material science, (1-Azido-2-bromoethyl)cyclopentane can be used to modify surfaces and create new materials with unique properties. The azide group can react with various substrates to form covalent bonds, enabling the functionalization of surfaces for applications in electronics, catalysis, and coatings .

Propriétés

IUPAC Name |

(1-azido-2-bromoethyl)cyclopentane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrN3/c8-5-7(10-11-9)6-3-1-2-4-6/h6-7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJHUJNRRICOFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CBr)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-fluorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2661701.png)

![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide](/img/structure/B2661703.png)

![Ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2661707.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2661708.png)

![N-(2,4-dimethylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2661714.png)